Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine

Description

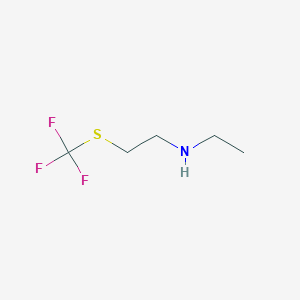

Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine is a secondary amine featuring an ethyl group and a 2-(trifluoromethylsulfanyl)ethyl substituent. The trifluoromethylsulfanyl (-SCF₃) group imparts significant electron-withdrawing properties, enhancing the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C5H10F3NS |

|---|---|

Molecular Weight |

173.20 g/mol |

IUPAC Name |

N-ethyl-2-(trifluoromethylsulfanyl)ethanamine |

InChI |

InChI=1S/C5H10F3NS/c1-2-9-3-4-10-5(6,7)8/h9H,2-4H2,1H3 |

InChI Key |

IWFZYGQLDGOPKY-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCSC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves the reaction of ethylamine with a trifluoromethylsulfanyl-containing precursor. One common method is the nucleophilic substitution reaction where ethylamine reacts with 2-chloro-1-(trifluoromethylsulfanyl)ethane under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Various substituted amines

Scientific Research Applications

Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes . The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine (CID 59981876): Structure: Contains a trifluoromethylphenyl group instead of the trifluoromethylsulfanyl moiety. Properties: The aromatic ring enhances π-π stacking interactions, while the CF₃ group increases lipophilicity. Synthetic Routes: Likely synthesized via nucleophilic substitution or reductive amination, similar to methods in and .

- Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine (CAS 1342377-71-2): Structure: Features a trifluoropropyl chain, offering flexibility and fluorine-induced hydrophobicity. Comparison: The linear trifluoropropyl group may enhance membrane permeability compared to the bulkier -SCF₃ group, but sulfur’s electronegativity could stabilize the amine center in the target compound .

Physicochemical Properties

- Methylamine, Ethylamine, and Dimethylamine (Marine Diatom Study): Uptake Mechanism: Ethylamine is concentrated 600–6,000-fold in Cyclotella cryptica, with accumulation sensitive to pH and K⁺ levels. Lipophilicity: Trifluoromethylsulfanyl groups (logP ~2.5–3.0) are more hydrophobic than methoxy (logP ~1.0–1.5) but less than trifluoromethylphenyl (logP ~3.5–4.0) .

Data Tables

Table 1: Structural and Property Comparison

Key Findings and Implications

- Reactivity : The -SCF₃ group in the target compound likely confers greater stability in nucleophilic environments compared to -Cl or -OCH₃ substituents, as seen in sulfur-containing analogs .

- Biological Activity : Trifluoromethyl groups enhance target engagement in enzyme inhibition, but steric effects from -SCF₃ may require optimization of linker length, as observed in AChE inhibitors .

- Safety : Fluorinated amines often require stringent handling protocols; the lack of toxicological data for the target compound necessitates precautionary measures .

Biological Activity

Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethylsulfanyl group attached to an ethylamine backbone. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can significantly influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in various biochemical pathways.

- Protein Interactions : It interacts with proteins, potentially altering their function or stability, which can lead to various biological effects.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable properties, such as:

- Absorption : High lipophilicity facilitates better absorption in biological systems.

- Distribution : The trifluoromethyl group enhances its ability to penetrate cell membranes.

- Metabolism : The compound is resistant to rapid metabolic degradation, allowing for prolonged activity in vivo.

Research Findings

Recent studies have explored the biological activities of this compound. Below is a summary of notable findings:

Case Studies

- Antimicrobial Activity : In a controlled study, this compound exhibited potent antibacterial effects against various strains of bacteria. This suggests its potential application in developing new antimicrobial agents.

- Enzyme Inhibition : A recent investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition, highlighting its therapeutic potential in metabolic disorders.

- Protein Interaction Studies : Research involving surface plasmon resonance (SPR) demonstrated that this compound binds effectively to target proteins, suggesting that it could modulate protein activity and stability.

Q & A

Q. What synthetic methodologies are most effective for producing Ethyl-(2-trifluoromethylsulfanyl-ethyl)-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : Ethylamine reacts with electrophilic precursors containing the trifluoromethylsulfanyl group. Optimize pH and temperature to minimize side reactions (e.g., hydrolysis) .

- Thiol-ene coupling : Introduce the trifluoromethylsulfanyl moiety via radical-mediated reactions under UV light, ensuring stoichiometric control of reagents to avoid polymerization .

Q. Key Parameters for Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C | Prevents degradation of amine intermediates |

| Solvent Polarity | Polar aprotic (e.g., DMF) | Enhances nucleophilicity |

| Catalyst | Triethylamine (base) | Neutralizes acidic byproducts |

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm the presence and position of the trifluoromethyl group. NMR resolves ethyl and sulfanyl-ethyl chain signals .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns, particularly for sulfur (/) and fluorine () .

- X-ray Crystallography : Employ SHELX software for crystal structure determination if single crystals are obtainable .

Advanced Research Questions

Q. How does the trifluoromethylsulfanyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent sulfur atom, facilitating nucleophilic attack. However, steric hindrance from the ethyl chain may reduce reactivity. To resolve contradictions in reported substitution rates:

Q. Example Data Contradiction

| Study | Observation | Proposed Explanation |

|---|---|---|

| A | Fast SN2 at sulfur | Low steric hindrance in linear conformation |

| B | Slow reaction | Steric shielding by ethyl group in bent conformation |

Q. What mechanisms explain the cellular uptake of structurally similar alkylamines, and how might these apply to this compound?

Methodological Answer:

- Passive Diffusion : Uncharged amines cross membranes via pH-dependent partitioning. For this compound, calculate the pKa of the amine group to predict membrane permeability .

- Ion Trapping : In acidic intracellular compartments (pH ~4–5), protonation traps the charged species, enhancing accumulation. Use fluorescence quenching assays (e.g., 9-aminoacridine) to monitor intracellular distribution .

Q. Experimental Design

Expose cells (e.g., Cyclotella cryptica) to the compound at varying external pH (5–9).

Measure intracellular concentration via LC-MS or radiolabeling.

Q. How can computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to targets like G protein-coupled receptors (GPCRs). Focus on hydrophobic pockets accommodating the trifluoromethyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding and π-π stacking interactions .

Q. Validation Steps

| Approach | Metric | Expected Outcome |

|---|---|---|

| Docking | Binding affinity (ΔG) | ≤ -7.0 kcal/mol |

| MD Simulations | RMSD (ligand) | < 2.0 Å |

Q. What strategies mitigate contradictions in reported biological activity data for structurally analogous amines?

Methodological Answer:

- Meta-Analysis : Aggregate data from studies using standardized assays (e.g., DPPH for antioxidant activity) and apply statistical weighting to resolve outliers .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing trifluoromethyl with methyl) to isolate contributions to activity .

Q. Case Study

| Compound Modification | Observed Activity Change | Conclusion |

|---|---|---|

| Trifluoromethyl → Cl | Reduced antioxidant effect | Electron-withdrawing groups enhance radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.